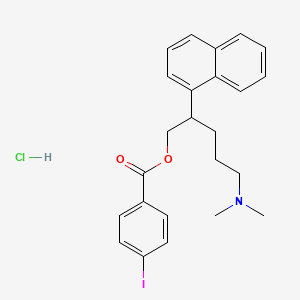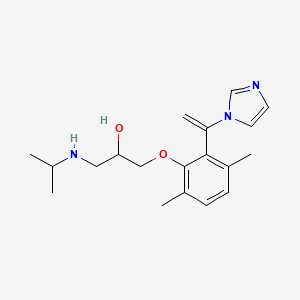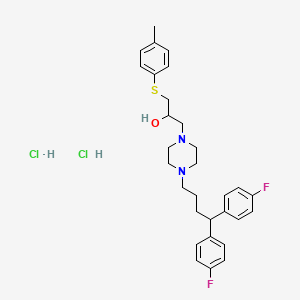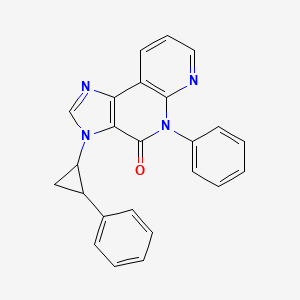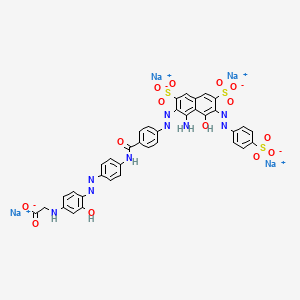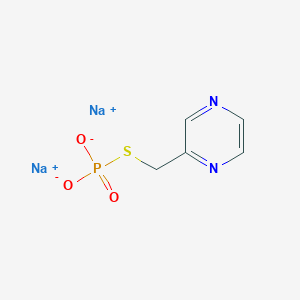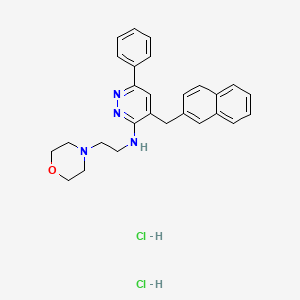
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de N-(4-(2-naftilmetil)-6-fenil-3-piridazinil)-4-morfolinetilamina es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye un anillo de naftaleno, un anillo de piridazina y un anillo de morfolina, lo que lo convierte en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de N-(4-(2-naftilmetil)-6-fenil-3-piridazinil)-4-morfolinetilamina típicamente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta común involucra la reacción del cloruro de 2-naftilmetil con 6-fenil-3-piridazinona en presencia de una base para formar el intermedio N-(4-(2-naftilmetil)-6-fenil-3-piridazinil)amina. Este intermedio luego se hace reaccionar con 4-morfolinetilamina en condiciones controladas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y catalizadores como paladio sobre carbón para facilitar las reacciones .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para asegurar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de N-(4-(2-naftilmetil)-6-fenil-3-piridazinil)-4-morfolinetilamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para reducir grupos funcionales específicos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos como haluros o aminas
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno y nucleófilos como la azida de sodio. Las condiciones de reacción a menudo involucran temperaturas, presiones y solventes específicos para optimizar los resultados de la reacción .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, las reacciones de oxidación pueden producir derivados de naftaleno, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto original. Las reacciones de sustitución pueden resultar en la formación de varios derivados sustituidos .
Aplicaciones Científicas De Investigación
El dihidrocloruro de N-(4-(2-naftilmetil)-6-fenil-3-piridazinil)-4-morfolinetilamina tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se emplea en ensayos bioquímicos para investigar interacciones enzimáticas y vías celulares.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas, incluyendo como un inhibidor de enzimas o receptores específicos involucrados en vías de enfermedad.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de N-(4-(2-naftilmetil)-6-fenil-3-piridazinil)-4-morfolinetilamina involucra su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad e influenciando vías celulares. Por ejemplo, puede inhibir la actividad de quinasas o receptores específicos, lo que lleva a efectos posteriores en la señalización celular y la función .
Comparación Con Compuestos Similares
Compuestos similares
Bis(2-naftilmetil)amina: Este compuesto comparte la porción de naftaleno y se utiliza en aplicaciones sintéticas similares
Etenosulfonamida, N-[4-(2-naftilmetil)fenil]: Otro compuesto con un anillo de naftaleno, utilizado en varias reacciones químicas
Singularidad
El dihidrocloruro de N-(4-(2-naftilmetil)-6-fenil-3-piridazinil)-4-morfolinetilamina es único debido a su combinación de anillos de naftaleno, piridazina y morfolina, que confieren propiedades químicas y biológicas específicas. Esta singularidad estructural le permite interactuar con una gama diversa de objetivos moleculares y participar en varias reacciones químicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Número CAS |
118269-84-4 |
|---|---|
Fórmula molecular |
C27H30Cl2N4O |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-4-(naphthalen-2-ylmethyl)-6-phenylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C27H28N4O.2ClH/c1-2-7-23(8-3-1)26-20-25(19-21-10-11-22-6-4-5-9-24(22)18-21)27(30-29-26)28-12-13-31-14-16-32-17-15-31;;/h1-11,18,20H,12-17,19H2,(H,28,30);2*1H |
Clave InChI |
BNTPTUNDYFCFCK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=NN=C(C=C2CC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


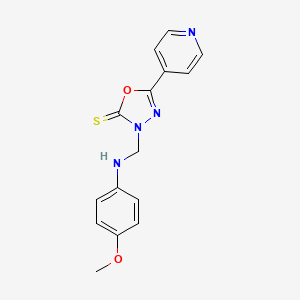

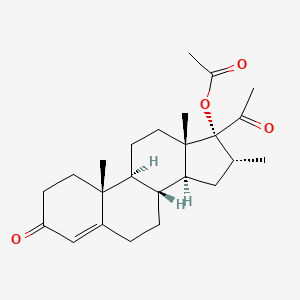

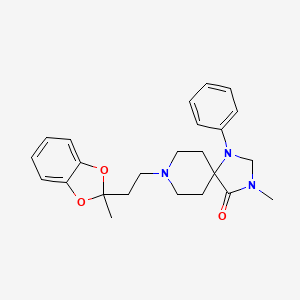
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)
